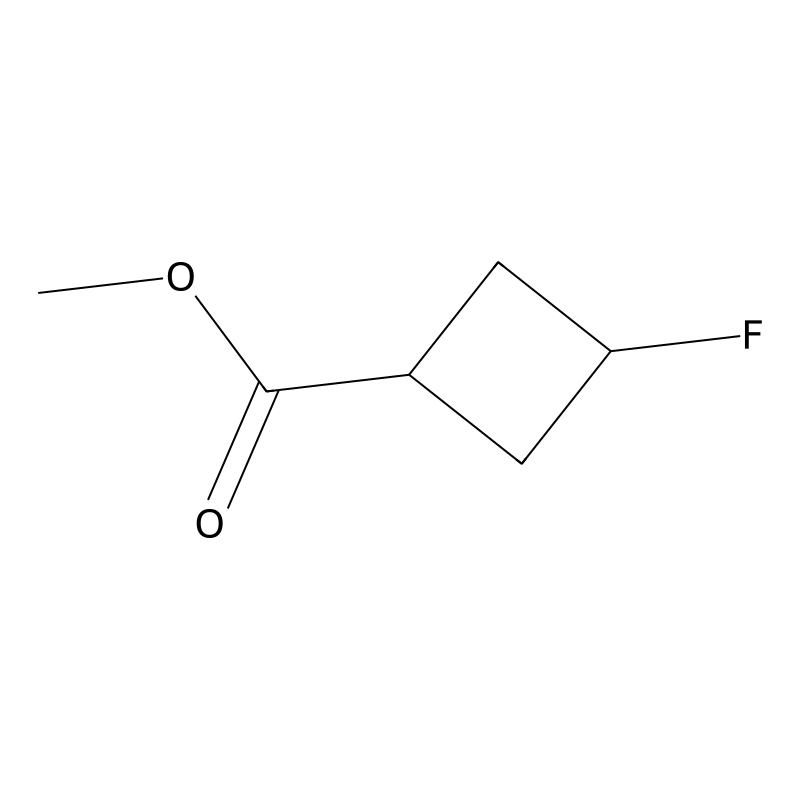Methyl 3-fluorocyclobutane-1-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Organic Synthesis
Field: Organic Chemistry
Application: “Methyl 3-fluorocyclobutane-1-carboxylate” could potentially be used in organic synthesis, similar to its analog “Methyl 3-Fluoropyridine-4-carboxylate”. The latter has been synthesized via nucleophilic aromatic substitution .
Method: The nitro group of methyl 3-nitropyridine-4-carboxylate has been replaced by a fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .
Results: The successful replacement of the nitro group with a fluoride anion resulted in the formation of 3-fluoro-pyridine-4-carboxylate .
Potential Use in Drug Development
Field: Pharmaceutical Chemistry
Application: Fluorinated organic compounds, like “Methyl 3-fluorocyclobutane-1-carboxylate”, play an important role in the synthesis of pharmaceuticals due to their favorable chemical and biological properties .
Results: The incorporation of fluorine into organic molecules may change the solubility properties, enhance the lipophilicity, and thus increase the rate of cell penetration and transport of a drug to an active site .
Application in Fungal Carboxylate Transporters
Field: Microbiology and Biotechnology
Application: “Methyl 3-fluorocyclobutane-1-carboxylate” could potentially be used in the study of fungal carboxylate transporters . Carboxylic acids, which include compounds like “Methyl 3-fluorocyclobutane-1-carboxylate”, have displayed great applicability in various industries .
Method: The efficient and specific export of target carboxylic acids through the microbial membrane is essential for high productivity, yield, and titer of bio-based carboxylates .
Results: Understanding the characteristics, regulations, and efflux mechanisms of carboxylate transporters will efficiently increase industrial biotechnological production of carboxylic acids .
Potential Use in Chemical Synthesis
Field: Chemical Synthesis
Application: “Methyl 3-fluorocyclobutane-1-carboxylate” could potentially be used in chemical synthesis, similar to its analog "methyl (1s,3s)-3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate" .
Method: The specific method of application or experimental procedures would depend on the specific synthesis pathway being used .
Results: The successful synthesis of “methyl (1s,3s)-3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate” could potentially open up new avenues for the synthesis of other fluorinated organic compounds .
Application in Bio-Based Synthesis for Carboxylate Production
Field: Bioengineering and Biotechnology
Application: “Methyl 3-fluorocyclobutane-1-carboxylate” could potentially be used in the bio-based synthesis for carboxylate production . Carboxylic acids, which include compounds like “Methyl 3-fluorocyclobutane-1-carboxylate”, have displayed great applicability in various industries .
Potential Use in Polymer Industry
Field: Polymer Chemistry
Application: “Methyl 3-fluorocyclobutane-1-carboxylate” could potentially be used in the polymer industry, similar to its analog "methyl (1s,3s)-3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate" .
Methyl 3-fluorocyclobutane-1-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 132.133 g/mol. It features a cyclobutane ring substituted with a fluorine atom and a carboxylate functional group. This compound is characterized by its unique structural properties, which include the presence of a fluorine atom that can significantly influence its chemical reactivity and biological activity. Methyl 3-fluorocyclobutane-1-carboxylate is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications.
Future Research Directions
- Synthesis and characterization of MFCC to obtain its physical and chemical properties.
- Exploration of its reactivity in various chemical reactions.
- Investigation of its potential as a building block for complex molecules with desired functionalities.
- In-silico studies to predict potential biological activities or interactions with other molecules.
- Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
- Reduction: The carboxylate can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
- Nucleophilic Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it may be replaced by other nucleophiles under appropriate conditions.
These reactions demonstrate the compound's versatility in synthetic organic chemistry, allowing for the generation of various derivatives.
The synthesis of methyl 3-fluorocyclobutane-1-carboxylate typically involves several key steps:
- Formation of Cyclobutane Derivative: Starting from cyclobutane or its derivatives, nucleophilic fluorination can introduce the fluorine atom. This is often achieved using reagents like N-fluorobenzenesulfonimide.
- Carboxylation: The introduction of the carboxylate group can be accomplished through various methods, including carbonylation reactions or by esterification with methyl alcohol.
- Purification: The final product is purified using techniques such as distillation or chromatography to achieve the desired purity for further applications.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound .
Methyl 3-fluorocyclobutane-1-carboxylate has potential applications in several areas:
- Medicinal Chemistry: As a building block for synthesizing pharmaceuticals, particularly those targeting specific receptors or pathways.
- Material Science: Its unique properties may be leveraged in developing new materials with enhanced characteristics.
- Chemical Research: Used as a reagent in various organic synthesis reactions to create complex molecules.
The versatility of this compound makes it valuable in both academic research and industrial applications.
Interaction studies involving methyl 3-fluorocyclobutane-1-carboxylate often focus on its reactivity with biological targets or other chemical species. Understanding these interactions is crucial for predicting its behavior in biological systems and optimizing its use as a pharmaceutical agent. Research into fluorinated compounds indicates that the presence of fluorine can significantly alter interaction profiles with proteins and enzymes, potentially enhancing selectivity and efficacy .
Methyl 3-fluorocyclobutane-1-carboxylate can be compared with several similar compounds based on structural features and functional groups:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-fluorocyclobutane-1-carboxylate | Fluorine at position 2 alters reactivity | |
| Methyl 3-fluorocyclobutanecarboxylic acid | Contains a carboxylic acid instead of an ester | |
| Methyl 3-fluorocyclobutanol | Alcohol functional group changes reactivity |
The uniqueness of methyl 3-fluorocyclobutane-1-carboxylate lies in its specific combination of functional groups, which imparts distinct electronic and steric properties compared to its analogs. This makes it particularly useful for targeted applications in research and industry .








